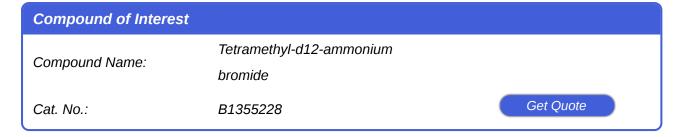


Technical Guide: Tetramethyl-d12-ammonium bromide (CAS: 284474-82-4)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl-d12-ammonium bromide, with the CAS number 284474-82-4, is the deuterated analogue of tetramethylammonium bromide.[1] In this compound, the twelve hydrogen atoms of the tetramethylammonium cation have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays. Its primary application lies in its use as an internal standard for the accurate quantification of target analytes in complex matrices, a critical aspect of drug development and various research fields.[2] The near-identical physicochemical properties to its non-deuterated counterpart ensure it behaves similarly during sample preparation and analysis, while its distinct mass allows for precise differentiation by a mass spectrometer.

Physicochemical Properties

A summary of the key quantitative data for **Tetramethyl-d12-ammonium bromide** is presented in the table below.



Property	Value	Reference
CAS Number	284474-82-4	[1]
Molecular Formula	C4D12BrN	[1]
Molecular Weight	166.12 g/mol	[1]
Appearance	White crystalline powder	N/A
Melting Point	>300 °C	[1]
Solubility	Soluble in water	N/A

Synthesis Protocol

While a specific detailed protocol for the synthesis of **Tetramethyl-d12-ammonium bromide** is not readily available in the public domain, a standard method for the quaternization of amines can be adapted using deuterated starting materials. The following is a proposed experimental protocol based on the well-established Menshutkin reaction for the synthesis of quaternary ammonium salts.

Reaction Scheme:

$$(CD_3)_3N + CD_3Br \rightarrow [(CD_3)_4N]^+Br^-$$

Materials and Reagents:

- Trimethylamine-d9 ((CD₃)₃N)
- Bromomethane-d3 (CD₃Br)
- Anhydrous acetonitrile (CH₃CN)
- Anhydrous diethyl ether ((C₂H₅)₂O)
- Reaction vessel (pressure-rated glass tube or stainless steel autoclave)
- · Magnetic stirrer and heating mantle



Schlenk line or glovebox for inert atmosphere

Procedure:

- Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), a pressurerated reaction tube equipped with a magnetic stir bar is charged with anhydrous acetonitrile.
- Addition of Reactants: Trimethylamine-d9 is condensed into the cooled reaction vessel.
 Subsequently, a stoichiometric equivalent or a slight excess of bromomethane-d3 is carefully added.
- Reaction Conditions: The reaction vessel is securely sealed and heated to a temperature between 50-80°C with vigorous stirring. The reaction progress can be monitored by ¹H NMR by taking aliquots (if the setup allows) to observe the disappearance of the starting materials. The reaction is typically run for 24-48 hours.
- Product Isolation: After cooling the reaction mixture to room temperature, the precipitated white solid, **Tetramethyl-d12-ammonium bromide**, is collected by filtration under an inert atmosphere.
- Purification: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
- Drying: The purified product is dried under high vacuum to yield the final **Tetramethyl-d12-** ammonium bromide as a white crystalline powder.
- Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

This protocol outlines the general steps for using **Tetramethyl-d12-ammonium bromide** as an internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:



- Tetramethyl-d12-ammonium bromide (Internal Standard, IS)
- Target analyte
- Control biological matrix (e.g., drug-free human plasma)
- Acetonitrile (ACN) with 0.1% formic acid (Protein precipitation solvent)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- LC column (e.g., C18 reverse-phase column)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
 - Prepare a stock solution of **Tetramethyl-d12-ammonium bromide** (IS) in the same solvent at a concentration of 1 mg/mL.
- Preparation of Calibration Standards and Quality Control Samples:
 - Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
 - Spike the control biological matrix with the analyte working solutions to create calibration standards at various concentrations.
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):



- To 100 μL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add a fixed amount of the IS working solution (e.g., 10 μL of a 1 μg/mL solution).
- Add 300 μL of cold acetonitrile with 0.1% formic acid to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis:

- $\circ~$ Inject a fixed volume (e.g., 5-10 $\mu L)$ of the reconstituted sample onto the LC-MS/MS system.
- Separate the analyte and IS from other matrix components using a suitable LC gradient.
- Detect the analyte and IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the IS.

Data Analysis:

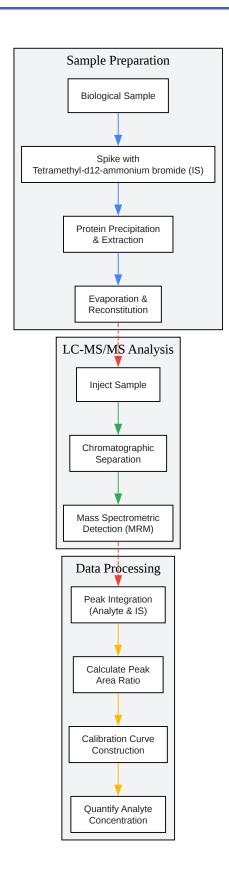
- Integrate the peak areas for the analyte and the IS.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.



Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the key steps and logic in a typical quantitative analysis workflow employing a deuterated internal standard.





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Caption: Workflow for quantitative analysis using a deuterated internal standard.



Conclusion

Tetramethyl-d12-ammonium bromide is a critical reagent for researchers and scientists engaged in quantitative analysis, particularly within the pharmaceutical and drug development industries. Its use as a stable isotope-labeled internal standard significantly enhances the accuracy and precision of analytical methods by compensating for variability during sample processing and instrumental analysis. This guide provides a comprehensive overview of its properties, a proposed synthesis protocol, and a detailed experimental workflow for its application, serving as a valuable resource for its effective implementation in the laboratory.

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